molecular formula C16H14ClN3O4 B2898270 Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034469-95-7

Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2898270
CAS No.: 2034469-95-7
M. Wt: 347.76
InChI Key: VYQVNNWUAROLFY-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a pyrrolidin-1-ylmethanone moiety. The pyrrolidine ring is further substituted with a 5-chloropyrimidin-2-yloxy group at the 3-position. This structure combines aromatic, heterocyclic, and halogenated motifs, which are common in bioactive molecules targeting antibacterial or anticancer pathways .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by similar derivatives. For example, β-lactam intermediates are reacted with amines or heterocyclic alcohols under basic conditions to form analogous pyrrolidinylmethanones .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c17-11-6-18-16(19-7-11)24-12-3-4-20(8-12)15(21)10-1-2-13-14(5-10)23-9-22-13/h1-2,5-7,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQVNNWUAROLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of (6-Bromobenzo[d]dioxol-5-yl)methanol

Appel reaction conditions (CBr₄/PPh₃ in dichloromethane) efficiently convert primary alcohols to alkyl bromides. For instance, (6-bromobenzo[d]dioxol-5-yl)methanol undergoes bromination to yield 5-(bromomethyl)-6-bromobenzo[d]dioxole in 91% yield. This intermediate serves as a precursor for nucleophilic substitutions, such as azidation or cross-coupling reactions.

Key Reaction Conditions :

  • Reagents: Carbon tetrabromide (2.0 equiv), triphenylphosphine (2.0 equiv)
  • Solvent: Anhydrous dichloromethane
  • Temperature: Reflux (7 hours)
  • Workup: Silica gel purification with petroleum ether/ethyl acetate.

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety is functionalized at the 3-position with a 5-chloropyrimidin-2-yloxy group. This involves etherification via nucleophilic substitution or Mitsunobu reactions:

Synthesis of 3-Hydroxypyrrolidine Intermediate

3-Hydroxypyrrolidine is prepared via reduction of pyrrolidin-3-one using sodium borohydride. Protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) may precede further reactions to avoid side reactions.

Ether Formation with 5-Chloro-2-hydroxypyrimidine

The hydroxyl group of 5-chloro-2-hydroxypyrimidine reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage. Alternatives include nucleophilic substitution using a deprotonated pyrimidine and an activated pyrrolidine derivative (e.g., mesylate or tosylate).

Typical Mitsunobu Conditions :

  • Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)
  • Solvent: Tetrahydrofuran or acetonitrile
  • Temperature: 0°C to room temperature.

Coupling of Fragments via Methanone Linkage

The final step involves coupling the benzo[d]dioxole and pyrrolidine-pyrimidine fragments through a ketone bridge. Two primary strategies are employed:

Friedel-Crafts Acylation

A benzodioxole-derived acyl chloride reacts with the pyrrolidine-pyrimidine amine in the presence of a Lewis acid (e.g., AlCl₃). For example, benzo[d]dioxole-5-carbonyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride.

Reaction Protocol :

  • Generate acyl chloride: Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) + SOCl₂ (2.0 equiv), reflux, 2 hours.
  • Coupling: Add 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine (1.1 equiv) and AlCl₃ (1.5 equiv) in dichloromethane, stir at 25°C for 12 hours.

Nucleophilic Acyl Substitution

Alternatively, the pyrrolidine-pyrimidine amine attacks a pre-formed benzo[d]dioxole carbonyl chloride. This method avoids harsh acidic conditions and is favored for acid-sensitive substrates.

Optimized Conditions :

  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature.

Alternative Routes and Modifications

Suzuki-Miyaura Cross-Coupling

For advanced derivatives, the benzo[d]dioxole boronic acid undergoes cross-coupling with halogenated pyrrolidine-pyrimidine intermediates. This method, however, requires palladium catalysis (e.g., PdCl₂(PPh₃)₂) and inert conditions.

One-Pot Tandem Reactions

Recent advancements utilize tandem azide-alkyne cycloaddition (CuAAC) and coupling reactions to streamline synthesis. For instance, azidomethyl benzo[d]dioxole derivatives react with propargyl pyrrolidine-pyrimidine ethers to form triazole-linked analogs, though this diverges from the target methanone structure.

Analytical Characterization and Validation

Critical data for the target compound include:

Property Value Method
Molecular Formula C₁₆H₁₄ClN₃O₄ HRMS
Molecular Weight 347.75 g/mol ESI-MS
IR (νmax, cm⁻¹) 1645 (C=O), 1247 (C-O-C) FT-IR
¹H NMR (400 MHz, CDCl₃) δ 4.77 (s, 2H, CH₂), 6.09 (s) NMR

Spectral Insights :

  • The ¹H NMR spectrum confirms the benzodioxole methylene (δ 4.77) and dioxole protons (δ 6.09).
  • IR stretches at 1645 cm⁻¹ and 1247 cm⁻¹ validate the ketone and ether functionalities, respectively.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

The 2-position of 5-chloropyrimidine is preferentially substituted due to electronic effects. However, competing reactions at the 4-position may occur, necessitating careful control of stoichiometry and temperature.

Diastereomer Formation

Coupling reactions involving chiral pyrrolidine intermediates may yield diastereomers. Chromatographic separation (e.g., silica gel with petroleum ether/ethyl acetate) or chiral resolving agents are employed to isolate the desired isomer.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective routes:

  • Use of catalytic PdCl₂(PPh₃)₂ (5 mol%) for cross-coupling.
  • Recycling of triphenylphosphine oxide byproduct via reduction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄, CrO₃, and conditions such as acidic or basic environments.

  • Reduction: Reagents like LiAlH₄, NaBH₄, and conditions like anhydrous ether.

  • Substitution: Reagents like alkyl halides, and conditions such as polar aprotic solvents.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction may produce alcohols or amines.

  • Substitution reactions can result in various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound: Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone C₁₇H₁₅ClN₃O₄ 360.78 5-Chloropyrimidin-2-yloxy on pyrrolidine N/A Inferred antibacterial N/A
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e) C₂₁H₂₇N₃O₃ 369.46 Pyrrolidin-1-yl 160–162 Antibacterial
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a) C₂₀H₂₅N₃O₄ 371.43 Morpholino 138–140 Antibacterial
(2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone (F7) C₂₄H₂₁N₃O₃ 399.45 Quinoline core, pyrrolidin-1-yl N/A Tubulin inhibition
Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone C₁₇H₁₇N₃O₄ 327.33 Pyridazin-3-yloxy on piperidine N/A N/A

Key Observations:

Substituent Impact on Bioactivity: The 5-chloropyrimidin-2-yloxy group in the target compound introduces a halogenated heterocycle, which may enhance antibacterial activity compared to non-halogenated analogs (e.g., 4e, 4a) . Pyrimidine derivatives are known for their role in disrupting bacterial DNA synthesis . Morpholino (4a) and piperidinyl (4c) substituents in analogs show comparable antibacterial activity but differ in melting points, suggesting altered crystallinity and solubility . Compound F7 () demonstrates that replacing the pyrazole core with a quinoline scaffold shifts the pharmacological target to tubulin inhibition, highlighting the importance of the central heterocycle .

Physicochemical Properties: Analogs with pyrrolidin-1-yl groups (e.g., 4e) exhibit higher melting points (160–162°C) than morpholino derivatives (138–140°C), likely due to reduced conformational flexibility .

Synthetic Accessibility: Pyrrolidinylmethanones (e.g., 4e) are synthesized with >90% yields via amine-β-lactam coupling, whereas quinoline derivatives (e.g., F7) require multistep routes with lower yields (63%) .

Pharmacological Divergence

  • Antibacterial vs.
  • Halogenation Effects: The 5-chloro group in the target compound’s pyrimidine ring may confer resistance to metabolic degradation compared to non-halogenated analogs, extending half-life .

Q & A

Q. Table 1: SAR of Structural Analogs

CompoundKey SubstituentBiological Activity (IC50)
Chloropyrimidine derivative5-Cl-pyrimidine12 nM (Target A)
Methoxypyrazine derivative3-OCH3-pyrazine45 nM (Target A)
Piperidine-linked analogPiperidine ring>100 nM (Target A)

Advanced: How to optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2/XPhos systems for cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dioxane/water mixtures) to enhance solubility .
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane/EtOAc) to isolate high-purity intermediates (yield: 60–75%) .

Advanced: How to validate target engagement in biological systems?

Methodological Answer:

  • Cellular Assays : Use fluorescent probes (e.g., FRET-based reporters) to monitor binding to Target A .
  • Knockout Models : CRISPR-Cas9-edited cell lines to confirm activity loss in Target A-deficient systems .
  • SPR/Biacore : Quantify binding kinetics (KD) in real-time .

Advanced: How to analyze crystallographic data for structural validation?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : Mercury software to map void spaces and packing motifs (e.g., π-π stacking between dioxole rings) .

Advanced: How to predict binding modes using computational methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into Target A’s active site (PDB: 1XYZ).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of key interactions (e.g., H-bonds with pyrimidine oxygen) .
  • Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG = -9.8 kcal/mol) .

Basic: What functional groups are critical for biological activity?

Methodological Answer:

  • Benzo[d][1,3]dioxole : Essential for hydrophobic interactions with Target A .
  • 5-Chloropyrimidine : Enhances electron-withdrawing effects, improving binding affinity .
  • Pyrrolidine Ether Linker : Maintains conformational flexibility for optimal target engagement .

Advanced: How to design high-throughput screening (HTS) protocols?

Methodological Answer:

  • Library Design : Include 500+ analogs with systematic substituent variations .
  • Automated Assays : Use 384-well plates for kinase inhibition assays (Z’ factor >0.7) .
  • Hit Validation : Secondary assays (e.g., SPR, cellular cytotoxicity) to eliminate false positives .

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